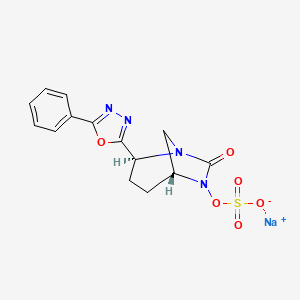
Antibacterial agent 44
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 44 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 44 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. Subsequent steps may include nitration, reduction, and cyclization reactions to form the final product. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis and involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial process include the purification of intermediates, stringent quality control measures, and the recycling of solvents and catalysts to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: Antibacterial Agent 44 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to alter its functional groups.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or modified antibacterial properties.
科学的研究の応用
Antibacterial Agent 44 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices, textiles, and packaging.
作用機序
The mechanism of action of Antibacterial Agent 44 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan layers, which are essential for bacterial cell wall integrity. By disrupting this process, the compound causes cell lysis and death of the bacteria. Additionally, it may interfere with bacterial protein synthesis by binding to ribosomal subunits, further inhibiting bacterial growth.
類似化合物との比較
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporins: Another class of beta-lactam antibiotics with a similar mode of action but varying in spectrum and resistance profiles.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but is used primarily for Gram-positive bacteria.
Uniqueness: Antibacterial Agent 44 is unique due to its synthetic origin and its ability to overcome resistance mechanisms that affect other antibiotics. Its broad-spectrum activity and effectiveness against multi-drug resistant strains make it a valuable addition to the arsenal of antibacterial agents.
特性
分子式 |
C14H13N4NaO6S |
|---|---|
分子量 |
388.33 g/mol |
IUPAC名 |
sodium;[(2S,5R)-7-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H14N4O6S.Na/c19-14-17-8-10(18(14)24-25(20,21)22)6-7-11(17)13-16-15-12(23-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,20,21,22);/q;+1/p-1/t10-,11+;/m1./s1 |
InChIキー |
YFCNILNUKOMRIH-DHXVBOOMSA-M |
異性体SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |
正規SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


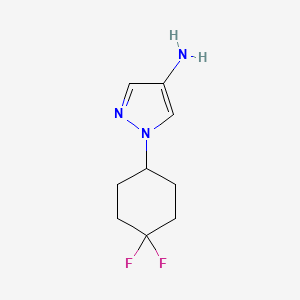

![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
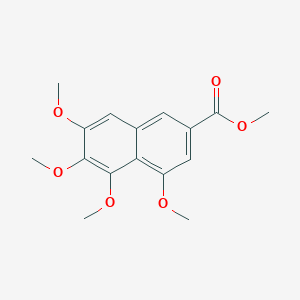

![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)
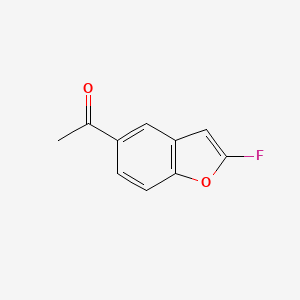
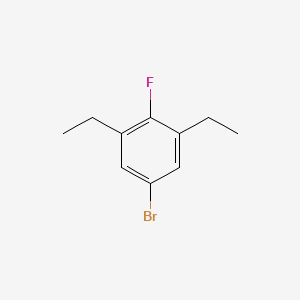
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)


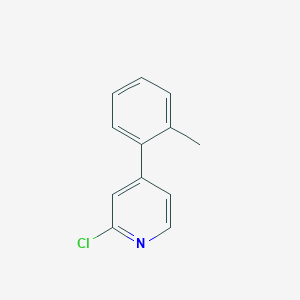
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
